8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid
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Description
Scientific Research Applications
Photodegradation in Aqueous Systems
The photodegradation of quinolinecarboxylic herbicides, including compounds similar to 8-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, has been studied in aqueous solutions. Investigations focused on the effects of sunlight and UV irradiation, particularly in the presence of titanium dioxide, showing potential environmental implications and degradation pathways of these compounds (Pinna & Pusino, 2012).
Catalytic Reduction Applications
Studies have explored the catalytic reduction of nitroarenes and azaaromatic compounds, including quinoline derivatives, using formic acid in the presence of a ruthenium catalyst. This process has shown high yields and selectivity, indicating the potential for chemical synthesis and transformation applications in various industrial contexts (Watanabe et al., 1984).
Phosphorescent Emissions in Copper(I) Complexes
Research into the photophysical properties of copper(I) complexes bearing quinoline carboxylic acid analogue ligands, similar to this compound, has revealed extraordinary phosphorescent emissions. These findings suggest potential applications in optoelectronics and luminescent materials (Małecki et al., 2015).
Antibacterial Properties
Research on derivatives of quinoline carboxylic acids, akin to the chemical , has shown promising antibacterial properties against various strains of bacteria. These studies suggest potential applications in developing new antibacterial agents (Al-Hiari et al., 2007).
Synthesis and Transformation for Medicinal Applications
Syntheses of various quinoline derivatives, related to this compound, have been extensively studied, focusing on their potential medicinal applications. These include the synthesis of novel analgesic agents, showing significantly higher analgesic activity compared to existing drugs (Kidwai & Negi, 1997).
properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-9-14(17(21)22)12-6-3-7-13(19)16(12)20-15(9)10-4-2-5-11(18)8-10/h2-8H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWDDJQETRNHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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